Z-FA-FMK

Übersicht

Beschreibung

Z-FA-FMK: is a synthetic compound known for its role as an irreversible inhibitor of cysteine proteases, including cathepsins B, L, and S, cruzain, and papain . It is also known to inhibit effector caspases-2, -3, -6, and -7 without affecting initiator caspases-8 and -10 . This compound has significant applications in biochemical research, particularly in the study of protease activity and apoptosis.

Wissenschaftliche Forschungsanwendungen

Chemistry: Z-FA-FMK is used as a tool to study the activity of cysteine proteases and their role in various biochemical processes .

Biology: In biological research, this compound is employed to investigate the mechanisms of apoptosis and the role of proteases in cell death .

Medicine: this compound has potential therapeutic applications in the treatment of diseases involving excessive protease activity, such as rheumatoid arthritis .

Industry: In the industrial sector, this compound is used in the development of protease inhibitors for various applications, including pharmaceuticals and biotechnology .

Wirkmechanismus

Target of Action

Z-FA-FMK primarily targets cysteine proteases , including cathepsins B, L, and S, cruzain, and papain . It also selectively inhibits effector caspases 2, 3, 6, and 7 . These enzymes play crucial roles in various biological processes, including protein degradation and apoptosis.

Mode of Action

This compound acts as an irreversible inhibitor of its target enzymes . It forms a covalent bond with the active site of the enzyme, rendering it inactive . This compound has been shown to block the production of IL1-α, IL1-β, and TNF-α induced by LPS in macrophages by inhibiting NF-κB pathways .

Biochemical Pathways

The inhibition of cysteine proteases and effector caspases by this compound affects several biochemical pathways. It blocks the production of pro-inflammatory cytokines like IL1-α, IL1-β, and TNF-α, thereby inhibiting the NF-κB pathway . This leads to a decrease in inflammation and can modulate immune responses .

Result of Action

The inhibition of cysteine proteases and effector caspases by this compound can lead to various cellular effects. It has been shown to inhibit human T cell proliferation in vitro and modulate host response to pneumococcal infection in vivo . Moreover, it can induce apoptosis and necrosis .

Biochemische Analyse

Biochemical Properties

Z-Phe-DL-Ala-fluoromethylketone interacts with various enzymes and proteins. It inhibits cysteine proteases, including cathepsins B, L, and S, cruzain, and papain . It also selectively inhibits effector caspases 2, 3, 6, and 7 . These interactions are crucial for its role in biochemical reactions.

Cellular Effects

Z-Phe-DL-Ala-fluoromethylketone has significant effects on various types of cells and cellular processes. It has been shown to block the production of IL1-α, IL1-β, and TNF-α induced by LPS in macrophages by inhibiting NF-κB pathways . It also inhibits human T cell proliferation in vitro .

Molecular Mechanism

Z-Phe-DL-Ala-fluoromethylketone exerts its effects at the molecular level through several mechanisms. It binds tightly to the active site of the enzyme cathepsin B, forming a covalent bond that irreversibly blocks its proteolytic activity . It also inhibits the processing of caspase-8 and caspase-3 to their respective subunits in resting T cells stimulated through the Ag receptor .

Temporal Effects in Laboratory Settings

The effects of Z-Phe-DL-Ala-fluoromethylketone change over time in laboratory settings. It has been shown to prevent cells from entering and leaving the cell cycle

Dosage Effects in Animal Models

In animal models, the effects of Z-Phe-DL-Ala-fluoromethylketone vary with different dosages. For instance, it has been shown to significantly increase pneumococcal growth in both lungs and blood, compared with controls, in a mouse model of intranasal pneumococcal infection .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Z-FA-FMK involves the reaction of benzyloxycarbonyl-phenylalanine (Z-Phe) with DL-alanine (DL-Ala) and fluoromethyl ketone. The reaction typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is carried out under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The compound is usually stored in a desiccated form at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: Z-FA-FMK primarily undergoes substitution reactions due to the presence of the fluoromethyl ketone group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .

Vergleich Mit ähnlichen Verbindungen

Z-Val-Ala-Asp-fluoromethylketone: Another fluoromethyl ketone-based inhibitor that targets caspases.

Z-Leu-Leu-Leu-fluoromethylketone: A similar compound that inhibits proteasome activity.

Z-Ile-Glu-Thr-Asp-fluoromethylketone: Targets initiator caspases such as caspase-8 and -10.

Uniqueness: Z-FA-FMK is unique in its selective inhibition of effector caspases-2, -3, -6, and -7, while not affecting initiator caspases-8 and -10 . This selectivity makes it a valuable tool for studying specific pathways in apoptosis and protease activity .

Biologische Aktivität

Z-FA-FMK is a synthetic peptide inhibitor that primarily targets cathepsins B and L, as well as effector caspases involved in apoptosis. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and implications for future research.

This compound selectively inhibits effector caspases, specifically caspases 2, 3, 6, and 7, while having little to no effect on initiator caspases such as caspases 8 and 10. The compound's mechanism involves covalent binding to the active site of these effector caspases, thereby blocking their activity in apoptotic pathways. This selectivity is crucial for its potential use in therapeutic contexts where modulation of apoptosis is desired without triggering excessive cell death.

Table 1: Inhibition Profile of this compound on Caspases

| Caspase | Effect of this compound | Notes |

|---|---|---|

| Caspase 2 | Inhibited | Most sensitive |

| Caspase 3 | Inhibited | Significant reduction in activity |

| Caspase 6 | Partially inhibited | Lesser effect |

| Caspase 7 | Inhibited | Effective inhibition |

| Caspase 8 | Not affected | Initiator caspase |

| Caspase 9 | Partially inhibited | Autoproteolytic cleavage unaffected |

| Caspase 10 | Not affected | Initiator caspase |

Cancer Cell Apoptosis

In studies involving Jurkat T cells, this compound was shown to effectively block the induction of DEVDase activity (a marker for caspase activity), DNA fragmentation, and the externalization of phosphatidylserine—key indicators of apoptosis. When treated with retinoid-related molecules (RRMs), which induce apoptosis through the mitochondrial pathway, this compound demonstrated a significant reduction in apoptotic markers when compared to control groups .

The compound's ability to inhibit apoptosis induced by RRMs suggests its potential as a therapeutic agent in cancer treatments where controlled apoptosis is beneficial. For instance, this compound's selective inhibition was noted to significantly reduce cell death induced by paclitaxel and other chemotherapeutic agents .

Neuroprotective Effects

Recent investigations have also highlighted this compound's protective effects against mitochondrial dysfunction and neuropathy in models of spinal muscular atrophy (SMA). In vitro studies using patient-derived motor neurons showed that treatment with this compound mitigated mitochondrial impairment and improved cell viability . In vivo experiments further indicated that this compound administration led to enhanced survival rates and recovery in SMA animal models compared to standard treatments.

Antiviral Activity

Emerging research has explored the antiviral potential of this compound against SARS-CoV-2. A study demonstrated that this compound exhibited potent antiviral effects in vitro against various strains of the virus, with effective concentrations (EC50) ranging from 0.55 to 2.41 µM. In vivo results showed that mice treated with this compound had improved survival rates and recovery times compared to those treated with established antiviral drugs like nirmatrelvir and molnupiravir . This host-targeting mechanism may reduce the risk of developing drug resistance.

Case Studies

- Cancer Treatment : A study involving human cancer cell lines revealed that this compound effectively reduced apoptosis markers when combined with chemotherapeutic agents like paclitaxel. The protective effect against drug-induced apoptosis suggests its potential role as an adjunct therapy in cancer treatment.

- Spinal Muscular Atrophy : In animal models of SMA, this compound administration resulted in a significant reduction in motor neuron degeneration and improved functional outcomes compared to untreated controls.

- COVID-19 Research : The antiviral efficacy observed in vitro against SARS-CoV-2 positions this compound as a candidate for further clinical evaluation, particularly due to its unique mechanism that targets host proteases rather than viral components.

Eigenschaften

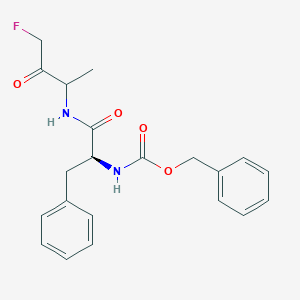

IUPAC Name |

benzyl N-[(2S)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXVEBPEZMSPHB-PKHIMPSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O4 | |

| Record name | Z-FA-FMK | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Z-FA-FMK | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336087 | |

| Record name | Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197855-65-5 | |

| Record name | MDL-201053, (DL-alanine)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197855655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDL-201053, (DL-ALANINE)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34O3P3306Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.